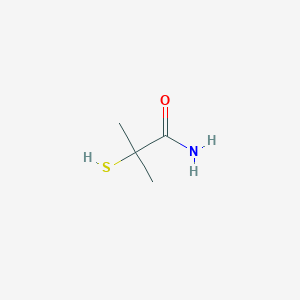

Propanamide, 2-mercapto-2-methyl-

描述

Propanamide, 2-mercapto-2-methyl- (CAS: 10061-64-0) is a thiol-containing amide derivative with the molecular formula C₅H₁₀N₂O₂S and a molecular weight of 162.21 g/mol . Structurally, it features a propanamide backbone substituted with a methyl group and a mercapto (-SH) group at the second carbon. This compound is also known as N-Acetylcysteinamide, highlighting its biochemical relevance as a derivative of cysteine. The mercapto group confers unique reactivity, enabling interactions with proteins and phospholipids, which may influence biological activity, such as modulating neuronal membrane permeability or acting as an anticonvulsant .

属性

CAS 编号 |

6345-96-6 |

|---|---|

分子式 |

C4H9NOS |

分子量 |

119.19 g/mol |

IUPAC 名称 |

2-methyl-2-sulfanylpropanamide |

InChI |

InChI=1S/C4H9NOS/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) |

InChI 键 |

ABYMGZBIRXNEIB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(=O)N)S |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-mercaptopropanamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-mercaptopropanoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 2-methyl-2-mercaptopropanamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-methyl-2-mercaptopropanamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as alkyl halides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Alkylated thiol derivatives.

科学研究应用

2-methyl-2-mercaptopropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

Industry: It can be used in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of 2-methyl-2-mercaptopropanamide involves its interaction with molecular targets through its thiol and amide groups. For example, as a metallo-β-lactamase inhibitor, it chelates to the active site zinc ions via the thiol group and interacts with catalytically important residues, thereby inhibiting the enzyme’s activity .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of Propanamide, 2-mercapto-2-methyl- , we compare it with structurally or functionally related compounds, focusing on molecular features, physical properties, and applications.

Table 1: Comparative Analysis of Propanamide Derivatives and Analogues

Key Findings:

Structural Differentiation :

- Unlike sulfonamide derivatives (e.g., N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide), Propanamide, 2-mercapto-2-methyl- lacks aromatic substituents but retains the thiol group, enhancing its nucleophilic reactivity .

- Compared to ester analogs (e.g., ethyl 2-mercapto-2-methylpropionate), the amide group in the target compound reduces volatility and increases hydrogen-bonding capacity, favoring solid-state stability .

Functional Group Impact: The mercapto group in Propanamide, 2-mercapto-2-methyl- enables disulfide bond formation, a feature absent in non-thiol analogs like propionamide hydrochloride (CAS: 10061-64-0) . This property is critical for its role in redox biochemistry.

Thermal and Physical Properties :

- Propanamide, 2-mercapto-2-methyl- exhibits higher melting points than ester derivatives (e.g., furfuryl 3-mercapto-2-methylpropionate), attributed to stronger intermolecular hydrogen bonding .

- Hybrid compounds like citrate capped-LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide show distinct phase transitions, emphasizing the role of substituents in thermal behavior .

Biological and Industrial Applications :

- While Propanamide, 2-mercapto-2-methyl- is explored for neurological applications, 3-Mercapto-1,2-propanediol is utilized in polymer crosslinking, showcasing divergent uses despite shared thiol functionality .

Research Implications and Gaps

- Reactivity Studies : The nucleophilic thiol group in Propanamide, 2-mercapto-2-methyl- warrants further investigation in drug design, particularly for targeting cysteine residues in proteins .

- Synthetic Pathways : Comparative analysis with sulfonamide derivatives suggests opportunities for hybridizing thiol and sulfonamide motifs to enhance bioactivity .

- Thermal Stability : The ester analogs’ lower thermal stability (e.g., furfuryl 3-mercapto-2-methylpropionate) highlights the need for stabilizing additives in industrial formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。